(r)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol
Description
Significance of Chiral Amino Alcohol Motifs in Asymmetric Synthesis and Medicinal Chemistry
The significance of chiral amino alcohol motifs is twofold. In asymmetric synthesis , these compounds are widely employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. acs.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. acs.org The inherent chirality of the amino alcohol guides the formation of a specific stereoisomer of the product. Their utility also extends to being crucial building blocks, providing a pre-defined stereocenter from which more complex molecules can be constructed. researchgate.net
In medicinal chemistry , the 1,2-amino alcohol framework is a privileged scaffold found in a vast number of natural products and pharmaceutical agents. acs.orgnih.gov The specific three-dimensional arrangement of the amino and hydroxyl groups is often crucial for the biological activity of these molecules, as it allows for specific interactions with biological targets such as enzymes and receptors. The presence of this motif can be seen in various drugs, including certain beta-adrenergic receptor agonists used in the treatment of conditions like asthma and cardiovascular diseases. nih.govmyskinrecipes.com The development of enantiomerically pure drugs is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological effects. mdpi.comresearchgate.net
Overview of (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol within the Chiral Amino Alcohol Class
This compound belongs to the family of chiral β-amino alcohols. Its structure features a stereogenic center at the carbon bearing the amino group and the (2-methoxyphenyl) substituent. The specific "(R)" designation denotes the absolute configuration at this chiral center.
This compound serves as a valuable chiral building block in organic synthesis. easycdmo.com The presence of the amine and alcohol functionalities, combined with its defined stereochemistry, makes it a useful precursor for the synthesis of more complex chiral molecules. While detailed, peer-reviewed synthetic procedures and specific, large-scale applications for this particular molecule are not extensively documented in publicly available literature, its structural features place it within a class of compounds with significant potential in both synthetic and medicinal chemistry.
Physicochemical Properties
| Property | Value (for Hydrochloride Salt) |
| Molecular Formula | C₉H₁₄ClNO₂ |
| Molecular Weight | 203.66 g/mol |
| Monoisotopic Mass | 203.0713064 Da |
| Topological Polar Surface Area | 55.5 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 130 |
Data sourced from PubChem CID 137698327 nih.gov
Spectroscopic Data
Specific, experimentally determined spectroscopic data (NMR, IR, MS) for this compound is not widely reported in scientific literature. The analysis of chiral amino alcohols can be performed using various techniques, including chiroptical sensing methods that utilize UV and CD signals for the determination of absolute configuration and enantiomeric composition. nih.govnsf.gov
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons of the methoxyphenyl group, a methoxy (B1213986) group singlet, and signals for the ethan-1-ol backbone protons. The chemical shifts and splitting patterns would confirm the connectivity. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the two carbons of the ethan-1-ol chain. |
| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (typically in the 3200-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of functional groups. |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHKELIJPISIBB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis of R 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol
Asymmetric Catalytic Methodologies for Stereoselective Formation
The efficient preparation of chiral 1,2-amino alcohols like (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol relies on a range of modern asymmetric synthetic methods. nih.gov These strategies are designed to create the chiral center with a high degree of enantioselectivity, often employing chiral catalysts or auxiliaries.
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones and imines. acs.orgrsc.org This technique offers significant economic and environmental advantages over other reduction methods and avoids the need for high-pressure hydrogenation equipment. acs.org The synthesis of this compound can be efficiently achieved through the ATH of its corresponding α-ketoamine precursor, 2-amino-1-(2-methoxyphenyl)ethanone.
The reaction typically employs a ruthenium(II) catalyst complexed with a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). acs.org A common hydrogen source is a mixture of formic acid and triethylamine (B128534) (FA/TEA). acs.org The mechanism involves the simultaneous transfer of a metal-bound hydride and a proton from a coordinated amine to the ketone's carbonyl group via a six-membered transition state. diva-portal.org The enantioselectivity of the reaction is governed by interactions between the substrate and the chiral catalyst, with electrostatic and steric factors playing a crucial role in differentiating the transition states that lead to the (R) and (S) enantiomers. nih.gov This method has been successfully applied to a variety of unprotected α-amino ketone salts, affording the desired chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.org
| Catalyst | Ligand | Hydrogen Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Ru(II) | (S,S)-TsDPEN | HCOOH/TEA | 2-Amino-1-aryl-ethanone | (R)-2-Amino-1-aryl-ethanol | >85 | >99 |
| RuCl[(S,S)-Teth-TsDpen] | Tethered TsDPEN | HCOOH/TEA | α-Amino Ketone HCl Salts | Chiral 1,2-Amino Alcohols | 55-94 | >99 |
| [{RuCl₂(η⁶-C₆Me₆)}₂] | (1S,2S)-2-Methylamino-1,2-diphenylethanol | Propan-2-ol/KOH | Acetophenone (B1666503) Derivatives | (S)-1-Phenylethanol Derivatives | >90 | up to 92 |
This table presents representative data for Ru-catalyzed ATH of α-ketoamines and related ketones, based on findings from sources acs.orgrsc.org.
Kinetic resolution is a widely used technique for separating racemic mixtures into their constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one unreacted enantiomer and one derivatized enantiomer, both in high enantiopurity. nih.gov For the synthesis of this compound, a racemic mixture of 2-amino-2-(2-methoxyphenyl)ethan-1-ol can be resolved.
Enzymatic kinetic resolution (EKR) is a particularly effective approach, often utilizing lipases to catalyze the enantioselective acylation of the alcohol or amine functional group. researchgate.netgoogleapis.com For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB) can selectively acylate the (S)-enantiomer of a racemic amino alcohol using an acyl donor like vinyl acetate (B1210297), leaving the desired (R)-enantiomer unreacted. researchgate.netresearchgate.net The resulting acylated (S)-enantiomer and the unreacted (R)-amino alcohol can then be separated. The success of the resolution is quantified by the selectivity factor (s or E value), with high values indicating excellent separation. semanticscholar.org This method is advantageous due to the high selectivity of enzymes and the mild reaction conditions required. mdpi.com
| Enzyme | Racemic Substrate Type | Reaction | Acyl Donor | Outcome | Selectivity (E) |
| Lipase (e.g., CALB) | 1,2-Amino Alcohols | Asymmetric Esterification | Vinyl Acetate | (R)-Alcohol and (S)-Acetate | >200 |
| Lipase from Pseudomonas fluorescens (PFL) | Alcohols | Transesterification | Vinyl Propionate | (S)-Alcohol and (R)-Ester | High |
| Pancreatin | N-alkoxycarbonyl-2-amino-1-alkanol esters | Asymmetric Hydrolysis | Water | (R)-Alcohol and (S)-Ester | High |
This table summarizes common enzymatic kinetic resolution strategies applicable to racemic 1,2-amino alcohols, based on data from sources googleapis.comresearchgate.net.
The ring-opening of epoxides with nitrogen nucleophiles is a direct and stereospecific route for the synthesis of β-amino alcohols. rroij.commdpi.com This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center attacked by the nucleophile. To synthesize this compound, this strategy can be applied in two main ways: the desymmetrization of a meso-epoxide or the kinetic resolution of a racemic epoxide. encyclopedia.pub
A common approach involves the enantioselective ring-opening of a prochiral epoxide, such as 2-(2-methoxyphenyl)oxirane, with an amine source like ammonia (B1221849) or a protected amine equivalent. The key to achieving high enantioselectivity is the use of a chiral catalyst, often a Lewis acid complexed with a chiral ligand. mdpi.com These catalysts can activate the epoxide and deliver the nucleophile to one of the two enantiotopic carbons preferentially. science.gov This method allows for the direct construction of the vicinal amino alcohol moiety with defined stereochemistry. mdpi.com
Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-boron and carbon-nitrogen bonds. nih.govnih.gov The synthesis of 1,2-amino alcohols can be envisioned through a copper-catalyzed enantioselective aminoboration of an alkene. researchgate.net For the synthesis of this compound, a potential route could involve the copper-catalyzed borylative amination of a styrene (B11656) derivative. researchgate.net
This strategy would likely begin with 2-methoxystyrene. In the presence of a diboron (B99234) reagent, a nitrogen source, and a chiral copper catalyst, a three-component reaction could lead to the formation of a β-boryl amine intermediate with high enantioselectivity. Subsequent oxidation of the carbon-boron bond, typically with an oxidant like hydrogen peroxide under basic conditions, would yield the desired 1,2-amino alcohol product. The stereochemistry of the final product is controlled during the initial copper-catalyzed aminoboration step.
Beyond the more established methods, several novel strategies for the asymmetric synthesis of 1,2-amino alcohols are continually being developed. These emerging routes often leverage unique catalytic systems to achieve high efficiency and selectivity.
Photoredox and Electrochemical Coupling: These methods utilize light or electricity to generate radical intermediates under mild conditions. organic-chemistry.org For instance, an enantioselective visible-light-mediated addition of an α-aminoalkyl radical to a ketone could provide access to chiral 1,2-amino tertiary alcohols. organic-chemistry.org
Enzymatic Cascades: Multi-enzyme, one-pot cascade reactions offer an elegant approach to building complex molecules from simple precursors. researchgate.net For example, a cascade involving an engineered decarboxylase and other enzymes could produce a variety of chiral 1,2-amino alcohols from simple aldehydes or styrene oxides. researchgate.net
Asymmetric aza-Benzilic Ester Rearrangement: A recently developed method involves the chiral phosphoric acid-catalyzed reaction of arylglyoxals with 2-(arylamino)ethan-1-ols. researchgate.net This reaction proceeds through a domino process to construct chiral morpholinones, which can then be converted to the target 1,2-amino alcohols. researchgate.net
Precursor Chemistry and Functional Group Transformations to Access this compound
The successful synthesis of the target molecule is critically dependent on the efficient preparation of key precursors and the strategic use of functional group interconversions (FGIs). imperial.ac.uk FGIs are essential for introducing or modifying functional groups at various stages of a synthetic sequence.
The primary precursor for the Ruthenium-catalyzed ATH route (Section 2.1.1) is the α-ketoamine, 2-amino-1-(2-methoxyphenyl)ethanone . This intermediate can be synthesized from 2'-methoxyacetophenone . A common method involves the α-bromination of the acetophenone to yield 2-bromo-1-(2-methoxyphenyl)ethanone , followed by nucleophilic substitution with an amine source, such as hexamine or ammonia, to introduce the amino group. google.com
For synthetic routes involving the ring-opening of epoxides (Section 2.1.3), the key precursor is 2-(2-methoxyphenyl)oxirane . This epoxide can be prepared from 2-methoxystyrene via epoxidation using an oxidant like meta-chloroperoxybenzoic acid (mCPBA). mdpi.com
Throughout these synthetic pathways, protecting groups are often necessary to mask reactive functional groups. For the amino group, a benzyl (B1604629) group is a common choice. For example, a synthesis could proceed through 2-(benzylamino)-2-(2-methoxyphenyl)ethanol . The final step would then be a deprotection, specifically the removal of the benzyl group via catalytic hydrogenation (e.g., using Pd(OH)₂ on carbon and a hydrogen source like ammonium (B1175870) formate) to reveal the free primary amine of the target product. lookchem.com Other essential FGIs include the reduction of nitriles or azides to primary amines, which can serve as alternative methods for installing the amino functionality. imperial.ac.ukelte.hu
Derivatization from Related Aromatic Ketones and Imines
A prominent strategy for the synthesis of chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding α-amino ketones or imines. This approach allows for the direct installation of the desired stereochemistry at the carbinol center.
One of the most effective methods for this transformation is the catalytic asymmetric transfer hydrogenation of unprotected α-amino ketones. While a specific procedure for the 2-methoxy substituted compound is not extensively detailed in the cited literature, a highly analogous process for the synthesis of (R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol demonstrates the viability of this route. The synthesis commences with the corresponding α-amino ketone hydrochloride, which is subjected to reduction using a chiral ruthenium catalyst in the presence of a hydrogen donor, such as a formic acid/triethylamine mixture. This method is advantageous due to its operational simplicity and the use of non-pressurized hydrogen gas.
The reaction proceeds with high enantioselectivity, often yielding the desired (R)-amino alcohol in excellent enantiomeric excess (e.e.). The general reaction scheme is depicted below:
Scheme 1: Asymmetric Transfer Hydrogenation of an α-Amino Ketone
A variety of chiral catalysts can be employed for this transformation, with ruthenium and rhodium complexes bearing chiral ligands being particularly effective. The choice of catalyst, solvent, and hydrogen source can significantly influence both the yield and the enantioselectivity of the reaction.
Table 1: Asymmetric Reduction of Prochiral Ketones and Imines
| Catalyst/Reagent | Substrate | Product Configuration | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| RuCl[(S,S)-Teth-TsDpen] | 2-Amino-1-(4-methoxyphenyl)ethan-1-one HCl | R | 94 | >99.9 |
| Chiral Oxazaborolidine/BH3 | α-N,N-dialkyl amino ketones | Not specified | Good to Excellent | 75-99 |
| (S)-proline derivatives/HSiCl3 | N-aryl ketoimines | Not specified | Up to 88 | Up to 77 |
This table presents representative data for the asymmetric reduction of related ketones and imines, illustrating the effectiveness of various catalytic systems.
Transformations Involving Nitrogen-Containing Precursors
Another synthetic avenue involves the introduction of the amino group from a nitrogen-containing precursor onto a suitable carbon skeleton. This can be achieved through classical methods or by employing biocatalytic approaches.
A classical approach involves the use of hexamethylenetetramine (hexamine) in the Delepine reaction. This method typically starts with an α-halo ketone, such as 2-bromo-1-(2-methoxyphenyl)ethanone. The α-halo ketone reacts with hexamine to form a quaternary ammonium salt. Subsequent hydrolysis of this salt under acidic conditions yields the primary amine, in this case, 2-amino-1-(2-methoxyphenyl)ethanone, which can then be enantioselectively reduced as described in the previous section.
More recently, enzymatic transformations have emerged as powerful tools for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are particularly useful for the asymmetric synthesis of amines from prochiral ketones. An (R)-selective transaminase can be employed to directly convert 2-hydroxy-1-(2-methoxyphenyl)ethanone into this compound with high enantioselectivity. This biocatalytic approach offers several advantages, including mild reaction conditions, high stereoselectivity, and environmental compatibility.
The general principle of a transaminase-catalyzed reaction is shown below:
Scheme 2: Transaminase-catalyzed synthesis of a chiral amino alcohol
The equilibrium of the reaction can be shifted towards the product side by using a large excess of the amino donor or by removing the ketone byproduct.
Table 2: Enzymatic Synthesis of Chiral Amines and Amino Alcohols
| Enzyme | Substrate | Product | Conversion (%) | e.e. (%) |
|---|---|---|---|---|
| (R)-selective Transaminase | 3,4-dimethoxyphenylacetone | (R)-3,4-dimethoxyamphetamine | 82 | >99 |
| Imine Reductase (IRED) | α-hydroxymethyl ketones | N-substituted 1,2-amino alcohols | - | 91-99 |
| Bacillus megaterium Transaminase | 2-hydroxy ketones | vicinal amino alcohols | 59-80 (total conversion) | 94-99 (isomeric content) |
This table provides examples of enzymatic aminations, highlighting the high stereoselectivities achievable with biocatalysis.
Cascade Reactions Incorporating Amino Alcohol Moieties
Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient approach to complex molecules. The synthesis of this compound can be envisioned through a cascade process starting from simpler precursors.
A plausible cascade strategy could involve an initial carbon-carbon bond formation followed by an amination step. For instance, a biocatalytic cascade could be designed starting from 2-methoxybenzaldehyde (B41997). In the first step, a carboligase, such as a pyruvate (B1213749) decarboxylase variant, could catalyze the acyloin condensation between 2-methoxybenzaldehyde and a second aldehyde (e.g., acetaldehyde) to form a chiral α-hydroxy ketone intermediate. This intermediate could then be directly converted in the same pot to the target amino alcohol by the action of a stereoselective transaminase.
A similar biocatalytic one-pot, two-step cascade has been successfully employed for the synthesis of methoxamine, a structurally related vicinal amino alcohol, from 2,5-dimethoxybenzaldehyde (B135726) and pyruvate. This demonstrates the feasibility of such an approach for the synthesis of this compound.
The general concept of this cascade is illustrated below:
Scheme 3: Proposed Cascade Synthesis of this compound
This one-pot approach is highly atom-economical and minimizes waste by avoiding the isolation and purification of intermediates.
Table 3: Multi-step One-Pot Syntheses of Amino Alcohols
| Reaction Type | Starting Materials | Key Intermediates | Final Product Type |
|---|---|---|---|
| Biocatalytic Cascade | Pyruvate and 2,5-dimethoxybenzaldehyde | (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one | Methoxamine stereoisomers |
| One-pot hydroxylation/reduction | Amides or nitriles | Not isolated | β-amino alcohols |
| Three-component reaction | 2-naphthol, aldehydes, and amine | Not isolated | 1-aminoalkyl-2-naphthols |
This table showcases examples of cascade or one-pot reactions for the synthesis of amino alcohols, illustrating the diversity of this synthetic strategy.
Stereochemical Investigations and Enantiopurity Assessment of R 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol
Methodologies for Achieving High Enantiomeric Excess (ee)
The synthesis of single-enantiomer compounds is a critical objective in modern organic and medicinal chemistry. diva-portal.org Various strategies, including asymmetric synthesis, are employed to produce chiral molecules with high enantiomeric excess (ee). diva-portal.orgnih.gov For amino alcohols such as (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol, asymmetric transfer hydrogenation (ATH) of the corresponding α-amino ketone precursor is a prominent and effective method.
Asymmetric synthesis can be categorized into three main approaches: reagent control, where a chiral reagent or catalyst directs the formation of a stereocenter; substrate control, where existing chirality in the substrate dictates the stereochemical outcome; and auxiliary control, which involves a covalently bonded chiral auxiliary that is later removed. diva-portal.org
In the context of synthesizing chiral 1,2-amino alcohols, ruthenium-catalyzed ATH has proven to be highly efficient. acs.org This method utilizes a hydrogen source, such as a formic acid/triethylamine (B128534) mixture, to reduce a prochiral ketone in the presence of a chiral catalyst. acs.orgrsc.org The choice of catalyst is crucial for achieving high enantioselectivity. For instance, the reduction of various α-amino ketone HCl salts using a catalyst like RuCl(S,S)-Teth-TsDpen has yielded the corresponding chiral amino alcohols in high yields and with excellent enantioselectivities, often exceeding 99% ee. acs.org
A general procedure involves stirring the α-amino ketone substrate (e.g., 2-amino-1-(2-methoxyphenyl)ethan-1-one) with a small molar percentage of the chiral ruthenium catalyst in a suitable solvent like methanol (B129727), along with the formic acid/triethylamine mixture, at an elevated temperature. acs.org The reaction progress is monitored, and upon completion, the product is isolated. This approach has been successfully applied to a wide range of substrates, including those with various aryl and heteroaryl functionalities, demonstrating its broad applicability. acs.orgrsc.org
The table below summarizes representative results for the asymmetric transfer hydrogenation of α-amino ketones to yield chiral β-amino alcohols, illustrating the high efficiency and enantioselectivity of the method.
| Substrate (α-Amino Ketone) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-Amino-1-(4-methoxyphenyl)ethan-1-one HCl | RuCl(S,S)-Teth-TsDpen (3l) | 94 | >99.9 |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | RuCl(S,S)-Teth-TsDpen (3l) | - | - |
| 2-(Isopropylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | - | - | - |
Data derived from studies on analogous compounds, highlighting the general effectiveness of the ATH methodology. acs.org
Analytical Techniques for Chiral Purity Determination
Determining the enantiomeric excess and absolute configuration of chiral compounds is a critical step in asymmetric synthesis. acs.org A variety of analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is one of the most powerful and widely used methods for separating enantiomers and determining enantiomeric purity. nih.gov The principle relies on the differential interaction of the two enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times.
A vast array of CSPs are commercially available, broadly classified into types such as Pirkle-type, polysaccharide-based, macrocyclic glycopeptide-based, and ligand-exchange columns. nih.govscas.co.jpphenomenex.com For amino alcohols, polysaccharide-based columns (e.g., Chiralpak, Chiracel) and macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC) are particularly effective. rsc.org
The separation is highly dependent on the mobile phase composition. For polysaccharide-based columns, typical mobile phases consist of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol). rsc.org The ratio of these solvents is optimized to achieve the best resolution. For example, the enantiomeric excess of (S)-2-(Benzyl(methyl)amino)-1-(2-methoxyphenyl)ethanol was determined using a Chiracel OJ-H column with a mobile phase of n-hexane:isopropanol (95:5). rsc.org
| Compound | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) |
|---|---|---|---|---|---|
| (S)-2-(Benzyl(methyl)amino)-1-(2-methoxyphenyl)ethanol | Chiracel OJ-H | n-hexane: i-PrOH = 95:5 | 1.0 | 210 | tR (major) = 13.3, tR (minor) = 15.3 |
| (R)-2-(benzyl(methyl)amino)-1-(pyridin-2-yl)ethanolol | Chiracel AS-H | n-hexane: i-PrOH = 97:3 | 1.0 | 210 | tR (minor) = 12.9, tR (major) = 15.9 |
| N-Boc-β-amino alcohol | Chiralpak IB | hexane/isopropanol = 80/20 | 1.0 | 208 | tR (minor) = 11.4, tR (major) = 23.6 |
Data based on representative separations of analogous chiral amino alcohols. rsc.orgrsc.org
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol or ethanol (B145695). chromatographyonline.comtandfonline.com This technique offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and often complementary or enhanced selectivity. chromatographyonline.comselvita.com
The principles of chiral recognition in SFC are similar to HPLC, relying on CSPs to differentiate between enantiomers. chromatographyonline.com Polysaccharide-based, macrocyclic antibiotic, and cyclodextrin-based CSPs are commonly used. chromatographyonline.comresearchgate.netfagg.be The addition of small amounts of additives to the mobile phase can significantly improve peak shape and resolution, particularly for basic or acidic compounds. chromatographyonline.com
For the analysis of amino alcohols, SFC methods often employ columns like the Chiralcel IC-3, with a mobile phase consisting of CO2 and an alcohol (e.g., ethanol) containing a basic additive like diethylamine (B46881) to improve peak shape. acs.org The high efficiency of SFC allows for rapid, high-throughput analysis, which is particularly valuable in pharmaceutical development. chromatographyonline.com
| Compound Type | Chiral Stationary Phase (Column) | Mobile Phase (CO2/Co-solvent) | Flow Rate (mL/min) | Detection (nm) |
|---|---|---|---|---|
| Chiral 1,2-Amino Alcohol | IC-3 (3 μm) | 88/12 (CO2/ethanol with 0.05% diethylamine) | 1.5 | 215 |
| Underivatized Amino Acids | Cellulose (3,5-dichlorophenylcarbamate) | Variable CO2/Alcohol with additive | - | - |
Data based on representative separations of analogous chiral compounds. acs.orgresearchgate.net
While chromatographic techniques are excellent for determining enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the absolute configuration of chiral molecules. acs.orgrsc.org To differentiate enantiomers by NMR, they must be converted into diastereomers by reaction with a chiral derivatizing agent (CDA). nih.gov
One of the most well-known methods is the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov By creating esters or amides with the (R)- and (S)-enantiomers of MTPA, two distinct diastereomers are formed. The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety relative to the substituents of the chiral substrate leads to observable differences in the chemical shifts (ΔδRS) of nearby protons in the ¹H NMR spectrum. researchgate.net By analyzing these chemical shift differences, the absolute configuration of the original alcohol or amine can be determined. rsc.orgresearchgate.net
More recently, other CDAs have been developed, including those incorporating a ¹⁹F NMR-active group. acs.orgnih.gov For example, 2-fluorobenzoylation can convert amines and alcohols into fluorinated derivatives. acs.org The subsequent addition of a chiral cationic cobalt(III) complex can induce baseline separation of the enantiomer signals in the ¹⁹F{¹H} NMR spectrum, allowing for both ee determination and absolute configuration assignment based on the sign of the chemical shift differences. acs.org
Substrate and Catalyst Structural Effects on Stereoselectivity
The success of an asymmetric synthesis hinges on the ability of a chiral catalyst or reagent to effectively differentiate between the prochiral faces of a substrate. The structural features of both the substrate and the catalyst play a critical role in determining the degree of stereoselectivity.
In the asymmetric hydrogenation of α-amino ketones, the structure of the substrate, particularly the nature of the substituents on the ketone and the amine, can influence the outcome. rsc.org Steric bulk and electronic properties of these groups can affect how the substrate binds to the active site of the chiral catalyst.
More significantly, the structure of the catalyst itself is the primary determinant of stereoselectivity. nih.gov In ruthenium-based ATH catalysts, the chiral ligand, often a diamine derivative like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), creates a specific three-dimensional chiral environment around the metal center. acs.org The interaction between the substrate and this chiral pocket dictates the facial selectivity of the hydride transfer.
For instance, in copper-catalyzed hydrosilylation-hydroamination reactions to form amino alcohols, the choice of ligand enantiomer ((R) or (S)) directly controls the absolute stereochemistry of the product. nih.gov Furthermore, subtle variations in the ligand structure, such as changes in steric bulk or electronic properties, can have a profound impact on both diastereoselectivity and enantioselectivity. nih.govnih.gov Similarly, in multicatalytic systems for C-H amination, the chiral ligand, counterion, and even an acid co-catalyst all play pivotal roles in controlling the efficiency and stereoselectivity of the reaction. nih.gov The interplay of these elements creates a highly structured transition state that favors the formation of one stereoisomer over the other. nih.gov
Applications of R 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol in Asymmetric Catalysis
(R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol as a Chiral Ligand
The utility of this compound in asymmetric catalysis stems from its role as a chiral building block for the construction of sophisticated ligands. The presence of both an amino and a hydroxyl group provides two convenient handles for chemical modification, allowing for the systematic tuning of the steric and electronic properties of the resulting ligands. This adaptability is crucial for optimizing the performance of the catalyst in specific asymmetric reactions.
The structural framework of this compound has inspired the design and synthesis of a variety of chiral ligand classes. These derivatives are typically prepared through straightforward synthetic routes, often involving the reaction of the amino and/or hydroxyl functionalities with suitable reagents to introduce new coordinating groups and steric bulk.
Phosphine-Containing Ligands: A prominent class of ligands derived from this amino alcohol are aminophosphines. These are often synthesized by the reaction of the amino group with a phosphine-containing moiety. For instance, chiral aminophosphine (B1255530) ligands can be prepared from (S)-prolinol, a related chiral amino alcohol, through a nucleophilic aromatic substitution reaction of a phosphine (B1218219) oxide with bislithiated (S)-prolinol, followed by reduction of the resulting aminophosphine oxide with trichlorosilane-triethylamine. This modular approach allows for the introduction of various phosphine groups, enabling the fine-tuning of the ligand's electronic and steric properties.
Oxazoline-Containing Ligands: Another important class of ligands are those incorporating an oxazoline (B21484) ring. The synthesis of 2-oxazolines is a well-established process that generally involves the cyclization of a 2-amino alcohol with a functional group such as a carboxylic acid, aldehyde, or nitrile. nih.gov The chiral center from the amino alcohol is retained in the oxazoline ring, adjacent to the coordinating nitrogen atom, which can effectively influence the stereochemical outcome of catalytic reactions. nih.gov The synthesis can be achieved, for example, by reacting the amino alcohol with an acyl chloride, followed by cyclization. nih.gov
Schiff Base Ligands: The amino group of this compound can readily undergo condensation with aldehydes or ketones to form chiral Schiff base ligands. These ligands offer a modular design, as the steric and electronic properties can be easily modified by varying the carbonyl component. The resulting imine nitrogen and the hydroxyl group can act as coordination sites for metal ions.
Ligands derived from this compound form stable and catalytically active complexes with a wide range of transition metals. The coordination of the ligand to the metal center creates a chiral environment that directs the stereochemical course of the catalyzed reaction.
Ruthenium (Ru): Ruthenium complexes bearing chiral diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of ketones. nih.gov The combination of these ligands creates a chiral environment around the metal center, leading to high enantioselectivity. Ru(II) catalysts are also prominent in asymmetric transfer hydrogenation reactions. nih.gov
Copper (Cu): Copper complexes with chiral ligands are widely used in various asymmetric transformations. For instance, copper(II) complexes with chiral amino alcohol-derived ligands have been employed in the asymmetric Henry reaction, a carbon-carbon bond-forming reaction. dntb.gov.ua Copper-catalyzed asymmetric aziridination of olefins is another important application. rsc.org
Rhodium (Rh): Rhodium complexes are particularly known for their high activity in asymmetric hydrogenation and hydroformylation reactions. researchgate.netresearchgate.net Chiral phosphine-olefin ligands in combination with rhodium have been used for the asymmetric 1,4-addition of aryl boronic acids. nih.gov
Silver (Ag): Silver-based catalysts have been utilized in various asymmetric reactions, including aldol (B89426) and cycloaddition reactions. The coordination of chiral ligands to silver(I) salts can generate effective chiral Lewis acid catalysts.
Cobalt (Co): Chiral cobalt complexes have been employed as Lewis acid catalysts in enantioselective transformations such as Diels-Alder reactions and cyclopropanation. acs.orgrsc.org
Nickel (Ni): Nickel complexes with chiral ligands have shown utility in asymmetric carbon-carbon bond-forming reactions, including the Michael addition. rsc.orgrsc.org Chiral Ni(II) complexes of Schiff bases derived from amino acids are used for the asymmetric synthesis of tailor-made amino acids. nih.gov
Zinc (Zn): Chiral zinc catalysts, often prepared from diethylzinc (B1219324) and a chiral ligand, are well-known for their application in the asymmetric addition of organozinc reagents to carbonyl compounds. nih.govchemistryviews.org Dinuclear zinc catalysts have been developed for direct catalytic asymmetric Mannich-type reactions. researchgate.net
Enantioselective Transformations Catalyzed by Derived Systems
Catalytic systems derived from this compound have proven to be highly effective in a variety of enantioselective transformations, enabling the synthesis of chiral building blocks with high optical purity.
The catalytic enantioselective addition of alkynylzinc reagents to aldehydes is a powerful method for the synthesis of chiral propargylic alcohols, which are versatile intermediates in organic synthesis. Ligands derived from amino alcohols are effective in promoting this transformation with high enantioselectivity. For instance, chiral cyclopropane-based amino alcohol ligands have been shown to catalyze the addition of phenylethynylzinc to a variety of aldehydes, affording the corresponding chiral propargylic alcohols in high yields and with excellent enantioselectivities. semanticscholar.org
Table 1: Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by a Chiral Cyclopropane-Based Amino Alcohol Ligand semanticscholar.org
| Entry | Aldehyde | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 92 | 95 |
| 2 | 4-Methylbenzaldehyde | 95 | 96 |
| 3 | 4-Methoxybenzaldehyde | 96 | 94 |
| 4 | 4-Chlorobenzaldehyde | 91 | 96 |
| 5 | 2-Methylbenzaldehyde | 85 | 98 |
| 6 | 1-Naphthaldehyde | 90 | 92 |
Asymmetric hydrogenation and transfer hydrogenation are fundamental methods for the synthesis of chiral alcohols from prochiral ketones. Ruthenium complexes bearing chiral ligands derived from amino alcohols are particularly effective in these transformations. For example, Ru(II) complexes with chiral N-tosylethylenediamine ligands are excellent catalysts for the asymmetric transfer hydrogenation of aromatic ketones. dntb.gov.ua
Table 2: Asymmetric Transfer Hydrogenation of Ketones with a Chiral Ru(II) Catalyst nih.gov
| Entry | Ketone | Product | Conversion (%) | ee (%) |
|---|---|---|---|---|
| 1 | Acetophenone (B1666503) | 1-Phenylethanol | >99 | 98 (R) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 97 (R) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 96 (R) |
| 4 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 95 (R) |
Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins is another important application. Chiral phosphine ligands derived from amino alcohols can be used to prepare highly enantiomerically enriched products. researchgate.net
Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Substituted Enamides nih.gov
| Entry | Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | (Z)-N-Acetyl-α-phenylacrylamide | N-Acetyl-β-phenylalanine | 95 | 98 |
| 2 | (Z)-N-Acetyl-α-(4-methoxyphenyl)acrylamide | N-Acetyl-β-(4-methoxyphenyl)alanine | 92 | 97 |
Catalytic systems based on this compound derivatives are also effective in various carbon-carbon and carbon-nitrogen bond-forming reactions.
Carbon-Carbon Bond Formation:
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral aminophosphine ligands derived from (S)-prolinol have been successfully employed in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving high enantioselectivities. researchgate.net
Michael Addition: Nickel(II) complexes with chiral ligands derived from diamines have been used to catalyze the asymmetric Michael addition of diethyl malonate to nitroalkenes, producing enantiomerically enriched products. rsc.orgrsc.org
Heck Reaction: The palladium-catalyzed asymmetric intermolecular Mizoroki-Heck reaction has been developed for the construction of chiral quaternary carbon centers, affording dihydrofurans in high yield and excellent enantioselectivity. semanticscholar.org
Table 4: Palladium-Catalyzed Asymmetric Allylic Alkylation researchgate.net
| Entry | Ligand | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | 3a | 85 | 88 |
| 2 | 3b | 90 | 92 |
Carbon-Nitrogen Bond Formation:
Asymmetric Aziridination: Copper complexes with chiral bis(oxazoline) ligands are effective catalysts for the asymmetric aziridination of olefins, providing a route to chiral aziridines. rsc.org The reaction of cinnamate (B1238496) esters with a nitrene source in the presence of a chiral bis(oxazoline)-copper complex can produce aziridines with high stereocontrol. nsf.gov
Enantioselective C-H Amination: Recent advances have led to the development of catalytic systems for the enantioselective amination of C-H bonds. For example, a radical relay chaperone strategy using a chiral copper catalyst has been employed for the enantio- and regio-selective radical C-H amination of alcohols to produce chiral β-amino alcohols.
Table 5: Copper-Catalyzed Asymmetric Aziridination of a Cinnamate Ester nsf.gov
| Entry | Solvent | Diastereomeric Ratio | Enantiomeric Ratio |
|---|---|---|---|
| 1 | Dichloromethane | >19:1 | 28:1 |
R 2 Amino 2 2 Methoxyphenyl Ethan 1 Ol As a Chiral Building Block and Its Role in Medicinal Chemistry
Utilization as a Chiral Intermediate in the Synthesis of Complex Organic Molecules
(R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol is a valuable chiral building block in the field of organic synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter, which is crucial for the biological activity of many pharmaceuticals. nih.govmdpi.com The presence of a defined stereocenter—in this case, the (R)-configuration at the carbon bearing the amino group—allows for the synthesis of complex target molecules as a single enantiomer, avoiding the need for challenging chiral separations later in the synthetic sequence. acs.org
The utility of 1,2-amino alcohols like this compound stems from their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group. researchgate.net This arrangement is a key structural motif in numerous natural products and pharmacologically active compounds. nih.govacs.org Synthetic chemists leverage these functional groups for various transformations, including the formation of amides, esters, and heterocyclic rings. The inherent chirality of the molecule guides the stereochemical outcome of these reactions, a process known as asymmetric synthesis. acs.org This control is essential, as different enantiomers of a drug can have vastly different pharmacological effects.
The table below summarizes the key features of this compound as a chiral building block.
| Feature | Description | Reference |
| Chirality | Possesses a stereogenic center at the C2 position with an (R)-configuration. | nih.gov |
| Functionality | Contains a primary amine (-NH2) and a primary alcohol (-OH) group, enabling diverse chemical modifications. | researchgate.net |
| Application | Used as an intermediate or synthon to introduce a specific stereocenter into a target molecule. | acs.org |
| Importance | Crucial for the enantioselective synthesis of pharmaceuticals, ensuring stereochemical purity and biological specificity. | nih.govmdpi.com |
Derivatization as a Scaffold for Pharmacologically Active Compounds
Thienopyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net Chiral amino alcohols can be incorporated into the thienopyrimidine scaffold to generate derivatives with potentially enhanced or novel pharmacological profiles. One established synthetic route involves the nucleophilic aromatic substitution of a halogenated thienopyrimidine with a chiral amino alcohol.
A study on the development of thienopyrimidine-based inhibitors of Helicobacter pylori demonstrated a general procedure where 4-chloro-thienopyrimidine derivatives are reacted with various chiral amino alcohols. nih.gov In this type of reaction, the amino group of a compound like this compound acts as a nucleophile, displacing the chlorine atom at the C4 position of the thienopyrimidine ring. This reaction is typically carried out under microwave irradiation in a solvent such as ethanol (B145695) to afford the corresponding 4-amino-substituted thienopyrimidine derivative. nih.gov
The reaction with an analogue, (R)-2-(2-fluoro-4-methoxyphenyl)-2-aminoethan-1-ol, yielded the corresponding chiral thienopyrimidine product, demonstrating the viability of this synthetic approach. nih.gov This method allows for the introduction of the chiral amino alcohol moiety, which can be crucial for the molecule's interaction with biological targets. nih.gov
General Reaction Scheme:
4-Chloro-thienopyrimidine + this compound → (R)-4-((1-hydroxy-2-(2-methoxyphenyl)ethyl)amino)thienopyrimidine
While the outline specifies the construction of 1,3-oxazinan-2-ones (six-membered rings), these structures are typically synthesized from 1,3-amino alcohols. The compound this compound is a 1,2-amino alcohol. The reaction of 1,2-amino alcohols with carbonylating agents leads to the formation of the related five-membered cyclic structures known as 1,3-oxazolidin-2-ones . nih.govwikipedia.orgmdpi.com
The synthesis of oxazolidin-2-ones is a common strategy in medicinal chemistry to create conformationally restricted analogues of bioactive molecules and to serve as chiral auxiliaries in asymmetric synthesis. wikipedia.org The most common method for this cyclization involves reacting the 1,2-amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govmdpi.com
The reaction proceeds via a two-step mechanism. First, one of the nucleophilic groups (amine or alcohol) reacts with the carbonylating agent. This is followed by an intramolecular cyclization, where the second nucleophilic group attacks the intermediate to close the five-membered ring, eliminating a small molecule (e.g., ethanol or imidazole). This process reliably yields the corresponding chiral oxazolidin-2-one, with the stereochemistry from the starting amino alcohol being retained in the product. nih.gov
| Reagent | Conditions | Product Class | Reference |
| Diethyl Carbonate | Base (e.g., Sodium Methoxide), Microwave Irradiation | Oxazolidin-2-one | mdpi.com |
| Phosgene / Triphosgene | Base (e.g., Triethylamine), Inert Solvent | Oxazolidin-2-one | nih.gov |
| 1,1'-Carbonyldiimidazole (CDI) | Inert Solvent (e.g., THF) | Oxazolidin-2-one | nih.gov |
The chiral 1,2-amino alcohol motif, as present in this compound, is a privileged scaffold in medicinal chemistry and is found in a multitude of approved pharmaceutical agents. nih.govnih.gov The specific arrangement of the hydroxyl and amino groups, along with their stereochemical configuration, is critical for binding to various biological targets, particularly G-protein coupled receptors and enzymes. researchgate.net
This structural unit is a cornerstone of many β-adrenergic receptor agonists and antagonists (beta-blockers). researchgate.net For instance, drugs like the bronchodilator Salbutamol (Albuterol) and various cardiovascular agents such as Norepinephrine (B1679862) and Phenylephrine contain a chiral 1,2-amino alcohol core that is essential for their therapeutic action. acs.orgnih.gov The development of these molecules often relies on the synthesis and incorporation of chiral amino alcohol intermediates to ensure the final product is enantiomerically pure. mdpi.com
The synthesis of these drug molecules often involves asymmetric transfer hydrogenation of precursor α-amino ketones to establish the correct stereochemistry of the alcohol group, resulting in the desired chiral 1,2-amino alcohol product with high enantioselectivity. acs.orgnih.gov The versatility of the amino alcohol scaffold allows for extensive modification of the aromatic ring and the amine substituent to fine-tune the pharmacological properties, such as receptor selectivity, potency, and metabolic stability.
The table below lists examples of drug classes that feature the 1,2-amino alcohol scaffold.
| Drug Class | Mechanism of Action | Example Molecules | Reference |
| β2-Adrenergic Agonists | Bronchodilation | Salbutamol, Formoterol | researchgate.net |
| Adrenergic Agonists | Vasoconstriction, Increase Blood Pressure | Norepinephrine, Phenylephrine, Epinephrine | acs.orgnih.gov |
| β-Adrenergic Antagonists (Beta-Blockers) | Treatment of Hypertension, Angina | Atenolol, Propranolol | lookchem.com |
Structure-Activity Relationship (SAR) Studies and Analog Design based on this compound Derivatives
The phenylethanolamine framework is a well-established pharmacophore in medicinal chemistry, particularly for adrenergic and other G-protein coupled receptors. For direct-acting sympathomimetic amines, maximal activity is often observed in derivatives that possess a catechol system on the phenyl ring and a hydroxyl group with (R)-configuration on the ethylamine (B1201723) side chain. The (R)-stereochemistry at the carbon bearing the hydroxyl group is crucial for potent agonist activity at adrenergic receptors.
Systematic exploration of analogs based on the (R)-2-amino-2-phenylethan-1-ol core has revealed several key SAR trends. The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. For instance, in the context of α-adrenergic receptor agonists, replacing the hydroxyl groups of norepinephrine with other substituents has been extensively studied. It has been found that introducing groups like isopropyl, cyclohexyl, or fluoro at the meta-position of octopamine (B1677172) (a p-hydroxy phenylethanolamine) can enhance affinity. Conversely, placing these same groups at the para-position of norphenylephrine (a m-hydroxy phenylethanolamine) is generally detrimental to activity.
While specific SAR data for a series of analogs derived directly from this compound is not extensively detailed in publicly available literature, general principles from related phenylethanolamine derivatives can be extrapolated. The ortho-methoxy group in the title compound is a key feature. This substitution can influence the molecule's conformation and electronic properties compared to its meta- or para-substituted counterparts. In some studies on β-phenethylamine derivatives, it has been noted that compounds with a methoxy (B1213986) group on the aromatic ring exhibit very weak or no inhibitory activity on dopamine (B1211576) reuptake. This suggests that for certain targets, this substitution may not be favorable.
Analog design based on the phenylethanolamine scaffold aims to optimize interactions with the target protein. This often involves modifying the substitution pattern on the aromatic ring to enhance binding affinity or selectivity. For example, replacing the catechol hydroxyls with other hydrogen-bonding groups or bioisosteres can lead to compounds with improved pharmacokinetic properties or altered receptor subtype selectivity.
The amino group is another critical site for modification. The size of the substituent on the amino nitrogen plays a pivotal role in determining α- versus β-adrenergic receptor selectivity. Generally, as the size of the N-alkyl substituent increases, β-receptor activity is enhanced while α-receptor activity tends to decrease.
The following table summarizes general SAR principles for phenylethanolamine derivatives that are relevant to the this compound scaffold, based on studies of related compounds targeting adrenergic receptors.
| Structural Modification | General Effect on Adrenergic Activity | Rationale/Observation |
|---|---|---|
| (R)-Configuration at β-hydroxyl group | Crucial for potent agonist activity | The specific stereochemistry allows for optimal interaction with the receptor binding pocket. |
| Substitution on the Phenyl Ring | Modulates receptor affinity and selectivity (α vs. β) | The nature (e.g., hydroxyl, methoxy, halogen) and position (ortho, meta, para) of substituents influence electronic and steric interactions. |
| N-Alkyl Substitution | Influences α/β selectivity; larger groups favor β-receptors | The size of the substituent affects the fit and interaction within the N-binding region of the receptor. |
| α-Carbon Substitution | Can decrease direct receptor activity but may increase indirect action | Substitution on the carbon adjacent to the phenyl ring can hinder direct receptor binding. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
In the ¹H NMR spectrum of (r)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol, distinct signals corresponding to each unique proton are expected. The aromatic protons on the methoxyphenyl group would typically appear in the downfield region (δ 6.8-7.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically around δ 3.8 ppm. The protons of the ethan-1-ol backbone, including the chiral methine proton (CH-NH₂), the diastereotopic methylene (B1212753) protons (CH₂-OH), and the protons of the amino (-NH₂) and hydroxyl (-OH) groups, would exhibit characteristic chemical shifts and coupling patterns. The splitting of these signals provides valuable information about neighboring protons, aiding in the complete assignment of the molecular structure.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each carbon atom. The carbon atoms of the aromatic ring would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at the lower end of this range and the carbon attached to the amino-alcohol substituent at the higher end. The methoxy carbon itself would be observed around δ 55 ppm. The chiral methine carbon and the methylene carbon of the ethanolamine (B43304) chain would have characteristic shifts in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| OCH₃ | ~3.8 | Singlet |
| CH-NH₂ | Varies | Multiplet |
| CH₂-OH | Varies | Multiplet |
| NH₂ | Broad Singlet | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C | 110 - 160 |
| OCH₃ | ~55 |
| CH-NH₂ | Varies |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
For this compound (C₉H₁₃NO₂), the expected exact mass is 167.0946 g/mol . HRMS analysis would aim to confirm this precise mass, thereby verifying the molecular formula.
Under electron ionization (EI) or other ionization techniques, the molecule undergoes fragmentation, producing a characteristic pattern of ions. The fragmentation of amino alcohols often involves cleavage alpha to the nitrogen or oxygen atoms. Common fragmentation pathways for this compound could include the loss of a hydroxymethyl radical (•CH₂OH) or cleavage of the C-C bond between the chiral center and the aromatic ring. Analysis of the mass-to-charge ratios (m/z) of these fragments provides corroborating evidence for the proposed structure.
Table 3: Expected HRMS Data and Potential Fragments for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₄NO₂⁺ | 168.1019 |
| [M-H₂O+H]⁺ | C₉H₁₂N⁺ | 134.0964 |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-O stretching of the alcohol would be observed in the 1000-1250 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. The characteristic C-O-C stretching of the methoxy group would also be present.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| N-H Stretch (amine) | 3200-3500 (medium) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch (alcohol) | 1000-1250 |
X-ray Diffraction for Solid-State Structural Analysis and Absolute Configuration Determination of Complexes
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration, confirming the '(r)' stereochemistry at the chiral center.
This technique provides detailed information on bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. While a crystal structure for the parent compound is not publicly available, X-ray diffraction studies on its derivatives or complexes would be invaluable for a complete structural understanding.
Should a suitable crystal of this compound or a complex thereof be obtained, the resulting crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for all non-hydrogen atoms. This information is the gold standard for structural confirmation.
Emerging Research Frontiers and Future Prospects
Development of Novel Synthetic Routes with Enhanced Atom Economy, Sustainability, and Efficiency
The development of synthetic routes that are not only high-yielding but also environmentally benign and resource-efficient is a primary goal in modern chemistry. Research into the synthesis of (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol and related chiral amino alcohols is increasingly guided by the principles of green chemistry. nih.govresearchgate.net
Future efforts are aimed at moving beyond traditional methods, which may involve stoichiometric reagents and harsh conditions, toward more sustainable alternatives. One promising area is the use of catalytic hydrogenation of the corresponding amino acids, which can offer high yields and complete retention of configuration with recyclable catalysts. researchgate.net For instance, heterogeneous catalysts like Rh-MoOx/SiO2 have proven effective for converting various amino acids to amino alcohols in water, a green solvent. researchgate.net Another avenue involves the asymmetric reduction of corresponding α-amino ketones, a strategy for which highly efficient and selective enzymatic or chemo-catalytic methods are being developed. researchgate.net These approaches enhance atom economy by minimizing waste and improve sustainability by reducing energy consumption and avoiding hazardous materials.
| Feature | Conventional Route (e.g., Reduction of Activated Amino Acid) | Emerging Green Route (e.g., Catalytic Hydrogenation) |
| Reducing Agent | Metal hydrides (e.g., LiAlH₄, NaBH₄) | H₂ gas |
| Catalyst | Not always catalytic | Heterogeneous metal catalyst (e.g., Rh-based) |
| Solvent | Anhydrous organic solvents (e.g., THF, ether) | Green solvents (e.g., water, methanol) |
| Atom Economy | Moderate to Low (byproducts from reagents) | High (water is the only byproduct) |
| Sustainability | Lower (hazardous reagents, solvent waste) | Higher (recyclable catalyst, benign solvent) |
Exploration of New Catalytic Systems and Ligand Scaffolds Derived from this compound
Chiral 1,2-amino alcohols are privileged structures that serve as backbones for a multitude of successful chiral ligands in asymmetric catalysis. nih.gov The vicinal amino and hydroxyl groups in this compound provide ideal anchor points for modification, allowing for the synthesis of diverse ligand scaffolds, such as oxazolines or P,N-ligands. guiryresearchgroup.com These ligands can then be complexed with transition metals (e.g., palladium, rhodium, copper, iridium) to catalyze a wide array of stereoselective transformations.
Future research will likely focus on designing and synthesizing novel ligands derived from this amino alcohol. For example, its structure could be incorporated into ligand families used for asymmetric allylic alkylation, hydrogenation, or cycloaddition reactions. guiryresearchgroup.comacs.org The electronic properties imparted by the 2-methoxyphenyl group could offer unique steric and electronic tuning of the resulting metal complex, potentially leading to catalysts with enhanced activity and enantioselectivity compared to existing systems. The development of such catalysts is crucial for the efficient synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. researchgate.netrsc.org
| Ligand Class | Potential Derivatization of this compound | Target Asymmetric Reactions |
| Oxazolines | Cyclization with nitriles or carboxylic acid derivatives. | Allylic Alkylation, Diels-Alder, Conjugate Addition |
| P,N-Ligands | Phosphorylation of the hydroxyl group and/or N-alkylation. | Hydrogenation, Hydroboration, C-H Functionalization |
| Salen-type Ligands | Condensation with salicylaldehyde (B1680747) derivatives. | Asymmetric Epoxidation, Ring Opening of Epoxides |
Expansion of Applications in Complex Target-Oriented Synthesis and Advanced Drug Discovery
The demand for enantiomerically pure molecules, particularly in the pharmaceutical industry, is a major driver of synthetic chemistry. Chiral building blocks like this compound are instrumental in constructing complex molecular architectures with high stereochemical control. nih.gov The racemic form of the compound is already known to be a reactant in the preparation of diazaindeno-phenanthrenones, which exhibit potential antitumor activities by inhibiting topoisomerase I. chemicalbook.com
The future application of the enantiomerically pure (R)-isomer in this context is a clear research frontier. Using the chiral version could lead to more potent and selective drug candidates, as biological activity is often confined to a single stereoisomer. myskinrecipes.com Its bifunctional nature allows it to be incorporated into complex natural products or designed pharmaceutical agents. nih.govmyskinrecipes.com Advanced drug discovery programs will increasingly rely on a diverse "chiral pool" of starting materials, and expanding the documented utility of this compound in the synthesis of biologically active targets is a key area for future investigation.
Computational Chemistry and Mechanistic Studies for Deeper Understanding of Reactivity and Selectivity
While experimental work drives the discovery of new reactions and applications, computational chemistry provides invaluable insight into the underlying mechanisms that govern reactivity and selectivity. To date, specific computational studies on this compound are not widely reported, representing a significant opportunity for future research.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways involving this molecule. researchgate.net Such studies could elucidate the transition states when it acts as a chiral auxiliary or when ligands derived from it coordinate to a metal center. This would allow researchers to understand the origins of stereoselectivity and rationally design more effective catalysts or synthetic strategies. For example, computational modeling could predict the most stable conformations of a catalyst-substrate complex, explaining why a particular enantiomer of a product is formed preferentially. researchgate.net A deeper mechanistic understanding will accelerate the development of more efficient and selective processes.
Investigation of Related Stereoisomers and Their Comparative Chemical Behavior
The stereochemistry of a chiral molecule is fundamental to its function, especially in asymmetric synthesis and biological contexts. The enantiomer of the title compound, (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol, is also a subject of chemical interest. abacipharma.com While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their chemical behavior can differ dramatically in the presence of other chiral entities.
Future research should include systematic comparative studies of the (R) and (S) enantiomers. For instance, when used to synthesize a new chiral ligand, the (R)-isomer will lead to a catalyst that produces one product enantiomer, while the (S)-isomer will yield the opposite enantiomer. Investigating both isomers is crucial for providing access to either enantiomer of a desired target molecule, a concept known as "enantiodivergence." Comparing their efficacy in diastereoselective reactions, where the chiral center on the amino alcohol influences the creation of new stereocenters, will provide a more complete picture of their synthetic utility and potential.
| Property | This compound | (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol |
| IUPAC Name | (2R)-2-amino-2-(2-methoxyphenyl)ethan-1-ol | (2S)-2-amino-2-(2-methoxyphenyl)ethan-1-ol |
| CAS Number (HCl Salt) | 213990-65-9 nih.gov | 325686-44-0 abacipharma.com |
| Optical Rotation | Opposite sign to the (S)-isomer | Opposite sign to the (R)-isomer |
| Behavior in Asymmetric Catalysis | Generates specific product stereoisomers | Generates the opposite product stereoisomers |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation or borane-mediated reduction of α,β-unsaturated nitro precursors. For example, borane dimethylsulfide in tetrahydrofuran (THF) at 60°C reduces nitro groups to amines while preserving stereochemistry . To ensure enantiomeric purity, chiral resolution techniques such as HPLC with chiral stationary phases (e.g., cellulose-based columns) or asymmetric catalysis using Rhodium-BINAP complexes are recommended. Reaction optimization includes monitoring temperature (<60°C) and solvent polarity to minimize racemization .
| Key Parameters for Synthesis |
|---|
| Catalyst: Borane dimethylsulfide |
| Solvent: THF |
| Temperature: 60°C |
| Purification: Chiral HPLC |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For NMR:
- The methoxy group (-OCH3) appears as a singlet at δ~3.8 ppm.
- The amino (-NH2) and hydroxyl (-OH) protons show broad peaks at δ~1.5–2.5 ppm and δ~4.8–5.2 ppm, respectively .
- HRMS should confirm the molecular ion peak at m/z 195.1 (C9H13NO2+). Chiral purity is further verified via optical rotation ([α]D25 ~ +15° to +25°) .
Q. What are the primary challenges in achieving chiral resolution for this amino alcohol?
- Methodological Answer : Racemization during synthesis or purification is a key challenge. To mitigate this:
- Avoid prolonged exposure to acidic/basic conditions.
- Use low-temperature crystallization (e.g., ethanol/water mixtures at 0–4°C) to isolate enantiomers .
- Monitor enantiomeric excess (ee) via chiral GC or HPLC, targeting >98% ee for pharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer : Use continuous flow reactors to enhance reproducibility and scalability. Key optimizations include:
- Residence time : 30–60 minutes for complete nitro-group reduction.
- Catalyst loading : 5–10 mol% Pd/C or Rh-based catalysts for hydrogenation.
- Solvent systems : Ethanol/water (7:3 v/v) for efficient product precipitation .
- Data-Driven Optimization Example :
| Parameter | Initial Yield | Optimized Yield |
|---|---|---|
| Catalyst Loading | 65% (5 mol%) | 89% (8 mol%) |
| Temperature | 60°C | 50°C |
| Solvent | THF | Ethanol/Water |
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : The methoxy and amino groups enable hydrogen bonding with active-site residues (e.g., Asp/Glu in enzymes). Computational docking (AutoDock Vina) predicts binding affinities (ΔG ~ -8.5 kcal/mol) to serotonin receptors, validated via surface plasmon resonance (SPR) with KD ~ 150 nM . For experimental validation:
- Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Use mutagenesis studies to identify critical residues (e.g., Tyr-95 in 5-HT2A) .
Q. How do substituents on the phenyl ring (e.g., halogen vs. methoxy) affect the compound’s reactivity and bioactivity?
- Methodological Answer : Substituents alter electron density and steric bulk. Comparative studies show:
- Methoxy groups : Enhance solubility (logP ~1.2 vs. 2.5 for chloro analogs) and hydrogen-bond donor capacity.
- Halogen substituents : Increase lipophilicity but reduce metabolic stability (e.g., CYP450 oxidation) .
- Bioactivity Comparison :
| Substituent | IC50 (Enzyme X) | LogP |
|---|---|---|
| 2-OCH3 | 120 nM | 1.2 |
| 2-Cl | 85 nM | 2.5 |
| 2-F | 200 nM | 1.8 |
Q. What computational tools are recommended for predicting the compound’s metabolic pathways?
- Methodological Answer : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Key predictions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
